molecular formula C11H17N3O3S B1298634 N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 96134-80-4

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No. B1298634
CAS RN: 96134-80-4
M. Wt: 271.34 g/mol
InChI Key: JVJRCNQOLBMRQX-UHFFFAOYSA-N
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Description

Catalytic Regioselective Synthesis

The first paper discusses a novel protocol for the synthesis of indene derivatives from N-benzylic sulfonamides and disubstituted alkynes. This process is catalyzed by FeCl3 and involves the cleavage of sp3 carbon-nitrogen bonds, leading to the formation of benzyl cation intermediates. The method exhibits high regioselectivity and can be applied to a broad range of N-benzylic sulfonamides, yielding various functionalized indene derivatives. This study highlights the potential of using N-benzylic sulfonamides as precursors in the synthesis of complex organic compounds .

Synthesis and Catalytic Application of N-Bromo Sulfonamide

The second paper introduces a new N-bromo sulfonamide reagent, which is utilized as an efficient catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. The synthesis involves a condensation reaction between dimedone and various arylaldehydes under neutral conditions. The catalyst promotes the in situ generation of the Br+ ion, which is crucial for the reaction. This research provides insights into the use of N-bromo sulfonamide derivatives as catalysts in organic synthesis .

Molecular Structure Analysis and Docking Studies

The third paper presents a comprehensive study of a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate compound, including density functional theory (DFT) calculations, molecular docking, and in silico ADMET predictions. The compound exhibits a bidentate nature and contains nitrogen-sulfur groups. Theoretical calculations are compared with experimental values, and the study evaluates various molecular properties such as HOMO-LUMO, MEP, and NBO. The compound demonstrates high chemical reactivity and strong binding ability with biomolecules, as evidenced by its molecular docking results. Additionally, the ADMET profile suggests that the compound has favorable drug-like characteristics .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide, they do provide valuable information on related sulfonamide compounds. From the synthesis and reactivity studies, it can be inferred that sulfonamide derivatives can be versatile in organic synthesis, acting as precursors or catalysts. The molecular structure analysis indicates that these compounds can have significant electronic properties, which may influence their physical characteristics such as solubility and stability. The chemical reactivity and potential for bioactivity are also notable, suggesting that sulfonamide derivatives could be explored further for pharmaceutical applications .

Scientific Research Applications

Anticancer Potential

  • Anticancer Effects : Benzene sulfonamide derivatives, including variants of N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide, have shown promising anticancer effects against breast carcinoma cell lines, particularly MCF-7 breast cancer cells. Molecular docking studies were used to analyze these effects (Mohamed et al., 2022).

Antimicrobial Activity

  • Antimicrobial and Antitubercular Agents : Some benzene sulfonamide pyrazole oxadiazole derivatives exhibit significant antimicrobial and antitubercular activities, as demonstrated in molecular docking studies against Mycobacterium tuberculosis (Shingare et al., 2022).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Studies on the synthesis and characterization of various sulfonamide derivatives, including the use of hydrazine in the synthesis process, have been conducted to explore their potential in different chemical applications (Khazaei et al., 2014).

Molecular Structure and Interactions

  • Molecular Structure Studies : Research on the crystal structure of similar compounds, which includes analysis of molecular interactions like hydrogen bonding and π–π stacking, provides insights into the properties and potential applications of these compounds (Wang et al., 2007).

Other Applications

  • Inhibitors in Biochemical Processes : Certain aromatic sulfonamide inhibitors, including derivatives of N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential in various biochemical processes (Supuran et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N,N-diethyl-3-(hydrazinecarbonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-3-14(4-2)18(16,17)10-7-5-6-9(8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJRCNQOLBMRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351092
Record name N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

CAS RN

96134-80-4
Record name Benzoic acid, 3-[(diethylamino)sulfonyl]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96134-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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